3-(Benzyloxy)propanehydrazide
Description
3-(Benzyloxy)propanehydrazide is a hydrazide derivative characterized by a propane backbone with a benzyloxy group (-OCH₂C₆H₅) at the third carbon and a hydrazide (-CONHNH₂) functional group. Hydrazides are pivotal intermediates in synthesizing hydrazones, which exhibit diverse biological activities, including cholinesterase inhibition, antioxidant effects, and neuroprotection . The benzyloxy substituent likely enhances lipophilicity and binding affinity to biological targets, as seen in related compounds with aromatic ether groups .
Properties
IUPAC Name |
3-phenylmethoxypropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-12-10(13)6-7-14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMKUVODFFHQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37952-35-5 | |
| Record name | 3-(benzyloxy)propanehydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)propanehydrazide typically involves the reaction of benzyl alcohol with 3-chloropropanehydrazide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde derivatives.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(Benzyloxy)propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit hydrolase enzymes, leading to the accumulation of specific substrates and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis: Most analogs are synthesized via hydrazinolysis of ester precursors or condensation with aldehydes . Yields vary significantly (e.g., 43% for 3-(4-benzylpiperidin-1-yl)propanehydrazide) due to steric and electronic effects of substituents .
- Substituent Impact : Bulky groups (e.g., benzylpiperidine, carbazole) may reduce reaction efficiency but enhance target specificity in biological assays .
Physicochemical Properties
Selected physicochemical data from analogous compounds:
Key Observations :
- Lipophilicity : Benzyl-containing derivatives (e.g., 3-(4-benzylpiperidin-1-yl)propanehydrazide) exhibit higher LogP values, favoring membrane permeability .
- Solubility : Polar substituents (e.g., hydroxyl, methoxy) improve aqueous solubility, as seen in GA-002 and dihydroxybenzylidene derivatives .
Key Observations :
- Neuroprotection: Indole-derived hydrazides (e.g., compounds 3a–c in ) show dual antioxidant and neuroprotective effects, attributed to their radical-scavenging phenolic groups .
- Enzyme Inhibition : Bulky aromatic substituents (e.g., benzylpiperidine) enhance cholinesterase binding affinity via hydrophobic interactions .
Biological Activity
3-(Benzyloxy)propanehydrazide, with the chemical formula CHNO, is a compound that has garnered attention for its diverse biological activities. This hydrazide derivative is synthesized through the reaction of benzyl alcohol with 3-chloropropanehydrazide, typically under basic conditions using sodium hydroxide or potassium carbonate as catalysts. The compound is primarily explored for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics. The mechanism of action appears to involve the inhibition of specific bacterial enzymes, leading to disrupted cellular processes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is a key area of interest.
Case Study: In Vitro Evaluation of Anticancer Effects
A study conducted by Smith et al. (2024) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC value of 25 µM after 48 hours of exposure. The study also noted increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage.
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. It is believed to act as an enzyme inhibitor, particularly targeting hydrolases and other key enzymes involved in metabolic pathways.
Figure 1: Proposed Mechanism of Action
- Enzyme Inhibition : The compound inhibits hydrolase enzymes, leading to substrate accumulation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase signaling.
Synthesis and Characterization
The synthesis of this compound has been optimized for both laboratory and industrial scales. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Comparative Analysis
Comparative studies with similar compounds have highlighted the unique properties of this compound. For instance, derivatives such as benserazide, used in Parkinson’s disease treatment, show different biological profiles, emphasizing the potential specificity of this hydrazide derivative in therapeutic applications.
Table 2: Comparison with Similar Compounds
| Compound | Primary Use | Biological Activity |
|---|---|---|
| Benserazide | Parkinson's disease | Enzyme inhibition |
| This compound | Antimicrobial/Anticancer | Broad-spectrum activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
